1-(2-Nitroprop-1-enyl)naphthalene
Overview
Description
“1-(2-Nitroprop-1-enyl)naphthalene” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “1-(2-Nitroprop-1-enyl)naphthalene” consists of a naphthalene core with a 2-nitroprop-1-enyl group attached . The exact structure can be represented by the InChI string: InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2 .Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
- Naphthalene and its derivatives, including nitronaphthalenes, play a significant role in atmospheric chemistry. The kinetics and products of gas-phase reactions of naphthalene with atmospheric constituents like OH radicals and N₂O₅ have been studied extensively. These reactions lead to various nitronaphthalenes, which are relevant for understanding air quality and environmental pollution (Atkinson, Arey, Zielińska, & Aschmann, 1987).
Photolysis and Nitration Processes
- The photolysis of naphthalene, in the presence of reagents like tetranitromethane, results in nitro compounds through a photochemical addition/elimination mechanism. This process is crucial for understanding the chemical behavior of naphthalene derivatives under light exposure (Eberson & Radner, 1991).
Implications in Organic Electronics
- Organotin compounds derived from naphthalene, including nitro-substituted variants, have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). These compounds exhibit interesting photophysical properties which are relevant for developing new electronic materials (García-López et al., 2014).
Potential Anticancerous Applications
- Certain nitroaromatics, including nitronaphthalene derivatives, have been synthesized and evaluated for their potential as anticancer drugs. These compounds exhibit significant activity in protecting DNA against free radicals and have strong interactions with human blood DNA, suggesting their potential therapeutic applications (Shabbir et al., 2015).
Solvent-Dependent Fluorescence for Environmental Sensing
- Nitro-group-containing naphthalene derivatives demonstrate unique solvent-dependent fluorescence, making them potential candidates for environmental fluorescence sensor applications. This characteristic is significant for detecting specific environmental conditions or pollutants (Hachiya, Asai, & Konishi, 2013).
Electrophilic and Nucleophilic Interactions in Organic Chemistry
- The non-bonded intra-molecular interactions in naphthalene derivatives, such as those with cyano and nitro groups, have been explored. These studies provide insights into the electronic interactions and molecular structures that are foundational in organic chemistry and material science (Crasto & Stevens, 2002).
Magnetic Properties and Exchange Mechanisms in Chemistry
- The synthesis and investigation of nitroxide biradicals derived from naphthalene have been conducted, focusing on their magnetic properties. This research is vital for understanding exchange mechanisms in molecular magnets and related compounds (Fritscher, Beyer, & Schiemann, 2002).
properties
IUPAC Name |
1-(2-nitroprop-1-enyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXWPLHUAYHYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351772 | |
Record name | 1-(2-nitroprop-1-enyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroprop-1-enyl)naphthalene | |
CAS RN |
23854-03-7 | |
Record name | 1-(2-nitroprop-1-enyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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